Ragaglitazar PPARα vs. PPARγ Affinity Ratio Differentiates from Other Dual Agonists
Ragaglitazar exhibits a distinct PPARα/γ binding profile characterized by IC50 values of 0.98 μM for hPPARα and 0.092 μM for hPPARγ [1]. This yields an α/γ IC50 ratio of approximately 10.7, indicating a γ-biased binding profile. In contrast, structurally related dual agonists display divergent selectivity profiles: muraglitazar shows a γ/α EC50 ratio of 0.32 (α-biased) [2], tesaglitazar shows a γ/α ratio of 0.61 (α-biased) [2], and farglitazar exhibits a γ/α ratio of 0.018 (strongly α-biased) [2]. This differential selectivity profile has mechanistic implications for downstream transcriptional activation and tissue-specific effects.
| Evidence Dimension | PPARα vs. PPARγ binding affinity (IC50) and activation (EC50) ratios |
|---|---|
| Target Compound Data | hPPARα IC50 = 0.98 μM; hPPARγ IC50 = 0.092 μM; α/γ IC50 ratio = 10.7 (γ-biased) |
| Comparator Or Baseline | Muraglitazar: γ/α EC50 ratio = 0.32; Tesaglitazar: γ/α EC50 ratio = 0.61; Farglitazar: γ/α EC50 ratio = 0.018 |
| Quantified Difference | Ragaglitazar exhibits γ-biased binding (α/γ ratio ~10.7), whereas muraglitazar, tesaglitazar, and farglitazar exhibit α-biased activation with γ/α ratios <1.0 |
| Conditions | IC50 determined via competitive binding assays using recombinant human PPARα and PPARγ ligand-binding domains; EC50 ratios from transactivation assays with select cofactor peptides |
Why This Matters
This differential selectivity profile directly influences the compound's suitability for experimental questions focused on PPARγ-dominant vs. PPARα-dominant signaling pathways and should guide compound selection based on the specific receptor pharmacology under investigation.
- [1] Ebdrup S, Pettersson I, Rasmussen HB, Deussen HJ, Frost Jensen A, Mortensen SB, Fleckner J, Pridal L, Nygaard L, Sauerberg P. Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar. J Med Chem. 2003 Apr 10;46(8):1306-17. doi: 10.1021/jm021027r. View Source
- [2] PMC3504387 Table 5. Comparative EC50 values and selectivity ratios of PPARα/γ dual agonists including aleglitazar, tesaglitazar, muraglitazar, farglitazar, pioglitazone, and rosiglitazone. Median EC50 values determined against PPARα or PPARγ with select cofactors. View Source
